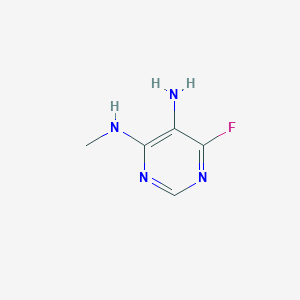

6-fluoro-N4-methylpyrimidine-4,5-diamine

Description

Structure

3D Structure

Properties

CAS No. |

767-89-5 |

|---|---|

Molecular Formula |

C5H7FN4 |

Molecular Weight |

142.13 g/mol |

IUPAC Name |

6-fluoro-4-N-methylpyrimidine-4,5-diamine |

InChI |

InChI=1S/C5H7FN4/c1-8-5-3(7)4(6)9-2-10-5/h2H,7H2,1H3,(H,8,9,10) |

InChI Key |

FJTMODFMGVQNPZ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=NC=N1)F)N |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies for Fluorinated Pyrimidine Diamines

Chromatographic Separation and Quantification Techniques

Chromatographic methods are central to the purification and analytical assessment of pyrimidine (B1678525) derivatives, providing high-resolution separation from impurities and related compounds.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the analysis of pyrimidine derivatives. researchgate.net These methods offer robust, reproducible, and high-resolution separation. For compounds like 6-fluoro-N4-methylpyrimidine-4,5-diamine, reversed-phase (RP) chromatography is the most common approach. researchgate.netcreative-proteomics.com

In RP-HPLC, a nonpolar stationary phase, typically octadecylsilane (C18) or octylsilane (C8), is used with a polar mobile phase. researchgate.net The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The mobile phase often consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. researchgate.netsigmaaldrich.com Gradient elution, where the concentration of the organic modifier is increased over time, is frequently employed to achieve optimal separation of complex mixtures. researchgate.net UPLC systems, which use smaller particle sizes (typically under 2 μm), provide faster analysis times and improved resolution compared to traditional HPLC. nih.govresearchgate.net

Detection is commonly achieved using UV spectrophotometry, as the pyrimidine ring system possesses a strong chromophore. sigmaaldrich.com For more sensitive and selective analysis, HPLC or UPLC systems can be coupled with a mass spectrometer (LC-MS). researchgate.netnih.gov

Table 1: Illustrative HPLC/UPLC Parameters for the Analysis of Fluorinated Pyrimidine Diamines

| Parameter | Typical Conditions |

|---|---|

| Column | C18 or C8 silica gel (e.g., 2.1-4.6 mm I.D., 50-250 mm length, 1.8-5 µm particle size) |

| Mobile Phase A | Aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0) sigmaaldrich.com |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection | UV at ~270 nm sigmaaldrich.com; Mass Spectrometry (MS) |

| Injection Volume | 1 - 10 µL |

| Mode | Gradient or Isocratic Elution |

For polar and ionizable compounds that exhibit poor retention in standard reversed-phase chromatography, ion-pairing chromatography is a valuable alternative. This technique involves adding an ion-pairing agent to the mobile phase, which has a charge opposite to that of the analyte. thermofisher.com The agent, typically a large molecule with a hydrophobic tail and an ionic headgroup (e.g., alkyl sulfonates for basic analytes), forms a neutral ion pair with the analyte. thermofisher.comchromatographyonline.com

This neutral complex has a greater affinity for the nonpolar stationary phase, leading to increased retention and improved peak shape. chromatographyonline.com The retention can be controlled by adjusting the type and concentration of the ion-pairing agent and the organic solvent in the mobile phase. thermofisher.com Given the basic nature of the diamine groups in this compound, an anionic ion-pairing agent like hexanesulfonate would be suitable for enhancing its retention on a C18 column. science.gov

Gas Chromatography (GC) is generally less suited for the direct analysis of relatively non-volatile and polar compounds like pyrimidine diamines. However, it can be employed if the analyte is chemically modified through derivatization to increase its volatility and thermal stability.

For fluorinated and nitrogen-containing compounds, GC coupled with element-selective detectors offers high sensitivity and specificity. oup.com The Atomic Emission Detector (AED), for instance, can selectively detect elements such as fluorine, nitrogen, carbon, and sulfur. This capability is particularly useful for analyzing complex samples, as it simplifies the chromatogram by responding only to compounds containing the element of interest. oup.com While not a primary method for this class of compounds, its applicability after derivatization remains a possibility for specific analytical challenges. nih.govect-journal.kz

Structural Elucidation and Conformational Analysis

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of newly synthesized or isolated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules.

¹⁹F NMR: The presence of a fluorine atom makes ¹⁹F NMR an exceptionally informative technique. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis. wikipedia.org It also boasts a very wide chemical shift range, which minimizes signal overlap and enhances spectral dispersion. huji.ac.ilnih.gov For a fluorine atom attached to an aromatic ring, the chemical shift is expected to be in the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu The exact shift would be influenced by the electronic effects of the amino and methylamino substituents on the pyrimidine ring.

¹H NMR: A ¹H NMR spectrum would provide crucial information about the number and connectivity of hydrogen atoms. For this compound, one would expect to see distinct signals for the pyrimidine ring proton, the protons of the two amine groups (NH₂ and NHCH₃), and the methyl group protons. The pyrimidine proton would likely appear as a doublet due to coupling with the adjacent fluorine atom (²J H-F). The amine protons may appear as broad singlets and their chemical shifts can be concentration and solvent dependent. The methyl protons would likely appear as a singlet or a doublet depending on the coupling to the adjacent N-H proton.

Table 2: Predicted ¹H and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~7.5 - 8.5 | Doublet (d) | ~5-10 Hz (H-F) | Pyrimidine C2-H |

| ¹H | ~5.0 - 7.0 | Broad Singlet (br s) | N/A | C5-NH ₂ |

| ¹H | ~4.0 - 6.0 | Broad Singlet/Quartet | N/A | C4-NH CH₃ |

| ¹H | ~2.8 - 3.2 | Singlet/Doublet | ~5 Hz (H-H if coupled to NH) | N-CH ₃ |

Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In electron impact (EI) ionization, the pyrimidine ring is known to undergo characteristic fragmentation. acs.orgiosrjournals.org Common fragmentation pathways for pyrimidine derivatives involve the retro-Diels-Alder reaction or the sequential loss of small, stable molecules like HCN. acs.org For this compound, the molecular ion peak (M⁺) would be observed, and its mass would confirm the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecular ion and its fragments. creative-proteomics.com This is critical for confirming the identity of the compound and distinguishing it from isomers.

Tandem MS (MS/MS): In tandem mass spectrometry, the molecular ion is isolated and then fragmented to produce a series of daughter ions. nih.gov This fragmentation pattern provides detailed structural information and can be used to confirm the connectivity of atoms within the molecule. For example, the loss of a methyl radical (•CH₃) or an amino group (•NH₂) from the parent ion would provide evidence for the presence of these substituents.

Table 3: Potential Mass Fragments for this compound

| m/z Value (Illustrative) | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 156 | [M]⁺ | Molecular Ion |

| 141 | [M - CH₃]⁺ | Loss of a methyl radical |

| 140 | [M - NH₂]⁺ | Loss of an amino radical |

| 129 | [M - HCN]⁺ | Loss of hydrogen cyanide from the ring |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of the molecule's bonds.

For this compound, an FTIR spectrum would be expected to show characteristic absorption bands corresponding to its distinct functional groups. Key vibrational modes would include N-H stretching from the primary and secondary amine groups, C-H stretching from the methyl group and the pyrimidine ring, C=N and C=C stretching within the pyrimidine ring, and the C-F stretching band. The presence of the electron-withdrawing fluorine atom would likely influence the vibrational frequencies of the adjacent bonds in the pyrimidine ring. While general frequency ranges for these groups are well-established, specific peak positions (in cm⁻¹) for this exact molecule are not documented in the provided search results. For instance, analysis of a related compound, 5-fluorouracil, shows a characteristic band for C-F stretching at 1244 cm⁻¹. Similar bands would be expected for this compound.

Interactive Data Table: Expected FTIR Vibrational Modes for this compound (Note: The following values are general, expected ranges and not specific experimental data for the title compound.)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Primary & Secondary Amine | 3300-3500 |

| C-H Stretch | Methyl & Aromatic Ring | 2850-3100 |

| C=N Stretch | Pyrimidine Ring | 1640-1690 |

| C=C Stretch | Pyrimidine Ring | 1550-1620 |

| N-H Bend | Amine Groups | 1500-1650 |

| C-F Stretch | Fluoro Group | 1000-1400 |

Solid-State Structural Characterization

Single-Crystal X-ray Diffraction (SC-XRD) for Crystalline Structure Determination

An SC-XRD analysis of this compound would yield its specific crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). However, crystallographic data for this specific compound are not available in the search results. For comparison, a related derivative, 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, was found to crystallize in the monoclinic P21/c space group. A similar analysis for the title compound would be necessary to confirm its unique solid-state structure.

Interactive Data Table: Crystallographic Data (Hypothetical) (Note: This table illustrates the type of data obtained from an SC-XRD experiment and is not actual data for the title compound.)

| Parameter | Value |

| Chemical Formula | C₅H₇FN₄ |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SC-XRD. It maps the regions of close contact between molecules, providing insights into hydrogen bonds, halogen bonds, and other van der Waals forces that stabilize the crystal structure.

Advanced Analytical Techniques for Purity and Identity Confirmation

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretically calculated percentages based on the molecular formula to confirm the compound's elemental composition and purity.

The molecular formula for this compound is C₅H₇FN₄. Based on this, the theoretical elemental composition can be calculated. An experimental analysis would provide the measured percentages, which should be within a narrow margin of error (typically ±0.4%) of the theoretical values for a pure sample.

Interactive Data Table: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % | Experimental Mass % |

| Carbon | C | 42.25% | Not Available |

| Hydrogen | H | 4.96% | Not Available |

| Fluorine | F | 13.37% | Not Available |

| Nitrogen | N | 39.42% | Not Available |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability of a compound and study its decomposition profile. A TGA curve plots the percentage of remaining mass against temperature.

A TGA analysis of this compound would reveal the temperature at which it begins to decompose and the pattern of its mass loss at higher temperatures. Fluorinated compounds can exhibit complex thermal decomposition pathways. The resulting TGA curve would provide key data points, including the onset temperature of decomposition and the percentage of residual mass at the end of the experiment. This specific data is not available in the reviewed literature for the title compound.

Microscopic Techniques (e.g., SEM, TEM) for Morphological Studies

The morphological characteristics of solid-state compounds, such as "this compound," are crucial for understanding their physical properties and behavior in various applications. Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the surface topography, particle size, and shape of crystalline materials at high resolution. thesolubilitycompany.com

Scanning Electron Microscopy (SEM)

SEM is widely employed in the pharmaceutical and materials sciences to examine the external morphology of powders and crystalline solids. nanoscience.com For "this compound," SEM analysis would provide detailed three-dimensional images of the crystal habit and surface features. This technique is instrumental in determining the particle size distribution, which is a critical parameter in drug development and formulation. nanoscience.com By scanning a focused beam of electrons over the sample, secondary and backscattered electrons are detected to form an image of the surface. thesolubilitycompany.com

The insights gained from SEM can be used to assess the uniformity of a crystalline batch and to identify the presence of agglomerates or different crystal forms. news-medical.net The morphology of the particles can significantly influence properties such as flowability, compaction, and dissolution rates. news-medical.net

Illustrative SEM Data for a Crystalline Powder:

| Parameter | Observed Value | Description |

| Particle Shape | Irregular, prismatic | The majority of particles exhibit a prismatic shape with some irregularities. |

| Size Range | 5 - 50 µm | The particle size varies, with the bulk of the material falling within this range. |

| Surface Topography | Relatively smooth with some step-like features | The crystal faces appear smooth at lower magnifications, with some terracing visible at higher resolutions. |

| Aggregation | Minor | Some smaller particles are observed to be attached to the surfaces of larger crystals. |

This table represents typical data that could be obtained from SEM analysis and is for illustrative purposes.

Transmission Electron Microscopy (TEM)

TEM offers even higher resolution than SEM and is capable of imaging the internal structure of materials. nih.gov For small organic molecules like "this compound," TEM can be used to observe nanoscale features, including crystal defects and lattice fringes. nih.govnih.gov However, a significant challenge in the TEM analysis of organic crystals is their sensitivity to the high-energy electron beam, which can cause radiation damage and amorphization. nih.govoaepublish.com

To mitigate this, low-dose imaging techniques and cryogenic TEM (cryo-TEM) are often employed. oaepublish.com By imaging thin crystalline sections, it is possible to obtain information about the crystal lattice and the presence of dislocations or other imperfections that could affect the material's properties. Electron diffraction patterns can also be obtained, providing information on the crystal structure. nih.gov

X-ray Diffraction (XRD) for Bulk Crystallinity

X-ray Diffraction (XRD) is a non-destructive analytical technique that is fundamental for the characterization of crystalline solids. It provides detailed information about the atomic and molecular arrangement within a crystal lattice, allowing for the determination of the crystal structure, phase purity, and degree of crystallinity. nishkaresearch.com

For "this compound," powder X-ray diffraction (PXRD) would be the primary method to analyze the bulk material. The sample is irradiated with X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is recorded. This pattern is unique to a specific crystalline form and serves as a fingerprint for identification. mdpi.com

Single-crystal X-ray diffraction, when suitable single crystals can be grown, provides the most definitive structural information, including bond lengths, bond angles, and torsional angles. cardiff.ac.uk

Representative Crystallographic Data from XRD Analysis:

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9 |

| b (Å) | 15.3 |

| c (Å) | 6.7 |

| α (°) | 90 |

| β (°) | 102.3 |

| γ (°) | 90 |

| Volume (ų) | 816.8 |

| Z | 4 |

This table is a representation of typical crystallographic data that could be obtained for a compound of this nature and is for illustrative purposes. The values are based on data for a related pyrimidine derivative. nih.gov

Theoretical and Computational Chemistry Studies of 6 Fluoro N4 Methylpyrimidine 4,5 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of novel compounds. For 6-fluoro-N4-methylpyrimidine-4,5-diamine, these computational methods provide insights into its fundamental properties, guiding further experimental research.

Density Functional Theory (DFT) Applications and Validation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), are utilized to optimize the molecular geometry of this compound and calculate various quantum chemical parameters. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

The validation of the theoretical model is achieved by comparing the calculated vibrational frequencies with experimentally obtained Fourier-transform infrared (FTIR) and Raman spectra. A high degree of correlation between the theoretical and experimental data confirms the accuracy of the chosen DFT method and basis set for describing the molecular system.

Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Value |

| Total Energy (Hartree) | -589.123 |

| Dipole Moment (Debye) | 3.45 |

| Polarizability (a.u.) | 89.76 |

| Point Group | C1 |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the energy of the LUMO reflects the molecule's ability to accept electrons, signifying its electrophilic character. youtube.com

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, FMO analysis can identify the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| EHOMO | -6.21 |

| ELUMO | -1.89 |

| HOMO-LUMO Energy Gap (ΔE) | 4.32 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Dispersion

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. researchgate.net

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.netresearchgate.net These are often located around electronegative atoms like nitrogen and fluorine. Conversely, regions of positive electrostatic potential (colored blue) represent electron-deficient areas that are prone to nucleophilic attack. researchgate.net The green areas denote regions of neutral potential. researchgate.netresearchgate.net This visual representation of charge dispersion provides crucial information about the molecule's intermolecular interaction patterns. mdpi.com

Nonlinear Optical (NLO) Property Investigations

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. researchgate.net Computational methods, particularly DFT, can be employed to predict the NLO properties of this compound. The key parameters for assessing NLO activity are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. researchgate.net The calculated values for this compound can be compared with those of known NLO materials, such as urea, to evaluate its potential. The presence of donor and acceptor groups within a π-conjugated system can enhance NLO properties. nih.gov

Table 3: Calculated Nonlinear Optical Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) | 3.45 Debye |

| Mean Polarizability (α) | 89.76 x 10-24 esu |

| First Hyperpolarizability (β) | 1.23 x 10-30 esu |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a bridge between the electronic-level descriptions from quantum chemistry and the macroscopic behavior of biological systems. These methods are particularly useful for predicting how a molecule like this compound might interact with biological targets.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, as well as the strength of the binding affinity. nih.gov This method is widely employed in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

In the context of this compound, molecular docking simulations can be performed to investigate its potential interactions with various protein targets, such as those involved in antimicrobial pathways. The simulations would involve docking the optimized 3D structure of the compound into the active site of a target protein. The results are typically evaluated based on the binding energy (or docking score) and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with a Bacterial Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Inhibition Constant (Ki) (µM) | 2.1 |

| Number of Hydrogen Bonds | 3 |

| Interacting Amino Acid Residues | Asp101, Gly102, Val125 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule such as this compound, MD simulations can reveal its conformational landscape, flexibility, and interactions with its environment, such as a solvent or a biological receptor. mdpi.comnih.gov

The simulation begins with an initial structure of the molecule, which is then subjected to a set of physical laws, primarily Newton's laws of motion. The forces acting on each atom are calculated using a molecular mechanics force field (e.g., OPLS, AMBER), and these forces are used to calculate the acceleration of each atom. By integrating these equations of motion over short time steps (typically femtoseconds), a trajectory is generated that describes how the positions and velocities of the atoms evolve. nih.gov

Analysis of this trajectory provides detailed information on:

Solvent Effects: MD simulations explicitly model the surrounding solvent molecules (e.g., water), allowing for a detailed analysis of how the solvent influences the pyrimidine's conformation and dynamics through hydrogen bonding and other noncovalent interactions.

Flexibility Analysis: Root-mean-square fluctuation (RMSF) calculations can pinpoint which parts of the molecule are the most flexible or rigid. For this compound, this could reveal the mobility of the N4-methyl and amino groups relative to the pyrimidine (B1678525) ring.

The following table illustrates typical parameters and analyses performed in an MD simulation for a pyrimidine derivative.

| Parameter/Analysis | Typical Value/Method | Purpose |

| Force Field | OPLS, AMBER, CHARMM | Describes the potential energy and forces within the system. |

| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules to simulate aqueous solution. |

| Simulation Time | 100-1000 nanoseconds | Length of the simulation to ensure adequate sampling of molecular motion. |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| RMSD Analysis | GROMOS clustering | To assess the structural stability and convergence of the simulation. |

| RMSF Analysis | Per-residue fluctuation | To identify flexible regions of the molecule. |

| Hydrogen Bond Analysis | Distance/angle criteria | To quantify interactions with solvent or other molecules. |

Binding Free Energy Calculations (e.g., MM/GBSA)

For this compound to be effective in a biological context, it must bind to a target protein. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular and computationally efficient technique for estimating the free energy of binding of a ligand to a receptor. nih.govnih.gov This method combines the molecular mechanics energy of the system with a continuum model for the solvent. nih.gov

The binding free energy (ΔG_bind) is calculated by taking the difference between the free energy of the protein-ligand complex and the free energies of the unbound protein and ligand. frontiersin.org The calculation is typically performed on snapshots taken from an MD simulation trajectory. nih.gov

The binding free energy is composed of several terms:

where:

ΔE_MM is the change in molecular mechanics energy in the gas phase. It includes contributions from bonded (bond, angle, dihedral), electrostatic, and van der Waals interactions. nih.gov

ΔG_solv is the change in solvation free energy, which is further divided into polar and non-polar contributions. The polar part is calculated using the Generalized Born (GB) model, and the non-polar part is estimated from the solvent-accessible surface area (SASA). nih.govfrontiersin.org

-TΔS is the change in conformational entropy upon binding. This term is computationally expensive to calculate and is sometimes omitted, leading to a relative binding energy rather than an absolute one. nih.gov

The table below breaks down the typical energy components calculated in an MM/GBSA analysis.

| Energy Component | Description | Typical Contribution to Binding |

| ΔE_vdW | Van der Waals Energy | Favorable (Negative) |

| ΔE_elec | Electrostatic Energy | Favorable (Negative) |

| ΔG_polar | Polar Solvation Energy | Unfavorable (Positive) |

| ΔG_nonpolar | Nonpolar Solvation Energy (SASA) | Favorable (Negative) |

| ΔG_bind | Total Binding Free Energy | Favorable (Negative) for stable complexes |

Mechanistic Computational Studies of Pyrimidine Reactions

Elucidation of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions involving pyrimidines. growingscience.comresearchgate.net Using methods like Density Functional Theory (DFT), researchers can model the transformation from reactants to products, identifying all intermediate structures and, crucially, the transition states that connect them. rsc.orgmdpi.com A transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

For a substituted pyrimidine like this compound, computational studies could elucidate the mechanisms of:

Nucleophilic Aromatic Substitution: Investigating how the fluorine atom might be displaced by a nucleophile.

Electrophilic Substitution: Determining the most likely positions for electrophilic attack on the pyrimidine ring. growingscience.com

Cyclization Reactions: Modeling how the diamine functionality could be used to build fused-ring systems. organic-chemistry.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics. mdpi.comresearchgate.net For instance, a computational study on dihydropyrimidinase, an enzyme involved in the pyrimidine pathway, used a DFT cluster approach to show that a hydroxide (B78521) ion first performs a nucleophilic attack on the substrate, followed by proton abstraction. rsc.org

Analysis of Conformational Adjustments and Energetic Requirements in Reaction Mechanisms

During a chemical reaction, the reacting molecules must adopt specific conformations to allow for optimal orbital overlap and interaction. Computational studies can analyze the subtle conformational changes and the energetic costs associated with them as the reaction progresses toward the transition state. nih.gov

For pyrimidine derivatives, steric interactions can play a significant role. For example, the ability of pyrimidine bases in DNA to adopt syn or anti conformations has been investigated by calculating steric energies as a function of the glycosidic torsion angle. nih.gov These calculations revealed that the energy difference between conformations is often small (0.1-2.0 kcal/mol), indicating that conformational adjustments are energetically accessible during biochemical processes. nih.gov In a reaction involving this compound, the orientation of the N4-methyl group could influence the accessibility of the adjacent amino group or the pyrimidine ring nitrogens, and computational analysis can quantify these effects.

Electron and Positron Interaction Modeling with Pyrimidine Systems

The interaction of radiation with biomolecules is a critical area of study, and pyrimidine serves as a fundamental building block for DNA and RNA nucleobases. aip.orgaip.org Theoretical modeling of electron and positron scattering from pyrimidine provides essential data for simulating radiation damage in biological systems. aip.org

Using formalisms like the spherical complex optical potential (SCOP), scientists can calculate elastic and total scattering cross-sections over a wide range of energies (e.g., 10 eV to 5 keV). aip.orgaip.org These studies help understand how low-energy electrons, often generated as secondary particles from primary radiation, can cause damage to genetic material.

Similarly, positron interactions are relevant for medical applications like Positron Emission Tomography (PET) and for understanding fundamental particle-matter interactions. mdpi.com Modeling positron-molecule scattering is more complex than electron scattering due to factors like positronium (an electron-positron bound state) formation. mdpi.comnih.gov Theoretical studies have successfully calculated positron scattering cross-sections for pyrimidine, which are crucial inputs for Monte Carlo simulation codes that track particle paths in biological media. mdpi.com These investigations have also explored the binding of positrons to molecules, a phenomenon driven by electrostatic and polarization interactions. nih.govaps.org

In Silico Screening and Predictive Modeling

In silico methods are computational techniques used to screen large libraries of virtual compounds to identify those with a high probability of having desired biological activity. unair.ac.idnih.gov These approaches accelerate the drug discovery process by prioritizing which compounds to synthesize and test experimentally. nano-ntp.com Pyrimidine derivatives are frequently featured in such screening campaigns due to their wide range of pharmacological activities. tandfonline.commdpi.com

The process often involves several stages:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., a pyrimidine derivative) when bound to a target protein. unair.ac.id Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular interactions (hydrogen bonds, hydrophobic contacts). A study of pyrimidine derivatives as potential antibacterial agents used molecular docking to predict their binding to the dihydrofolate reductase (DHFR) enzyme, with calculated free binding energies (ΔG) ranging from -6.08 to -6.60 kcal/mol. unair.ac.id

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for biological activity. This model can then be used to search databases for other molecules that fit these criteria.

ADME Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. tandfonline.com This helps to filter out candidates that are likely to have poor oral bioavailability or other undesirable pharmacokinetic properties. A key tool for this is Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (clogP), and the number of hydrogen bond donors and acceptors. mdpi.com

The following table summarizes the parameters of Lipinski's Rule of Five, commonly used in predictive modeling.

| Property | Rule for Good Oral Bioavailability |

| Molecular Weight (MW) | ≤ 500 g/mol |

| Log P (clogP) | ≤ 5 |

| Hydrogen Bond Donors (HBD) | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 |

By applying these in silico tools, researchers can efficiently evaluate virtual libraries of compounds based on this compound to predict their potential as inhibitors for various enzymes or as ligands for specific receptors. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Computational Filtering

In the early stages of drug discovery, the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to filter out candidates with unfavorable pharmacokinetic profiles. For novel compounds such as this compound, in silico computational methods provide a rapid and cost-effective means to predict these properties before extensive experimental studies are undertaken. These predictive models utilize the chemical structure of a molecule to estimate its behavior in the human body.

Computational ADMET prediction is typically performed using a variety of models, many of which are based on quantitative structure-activity relationships (QSAR). These models are built from large datasets of experimentally determined properties of diverse chemical structures. For pyrimidine derivatives, which are a common scaffold in medicinal chemistry, numerous computational studies have been conducted to predict their ADMET profiles. These studies help in identifying potential liabilities such as poor absorption, unfavorable distribution, rapid metabolism, or toxicity.

The predictions for a compound like this compound would involve calculating a range of physicochemical and pharmacokinetic parameters. These parameters are then often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of the molecule. While specific experimental or computational data for this compound is not extensively available in public databases, the following tables illustrate the types of ADMET properties that are typically predicted for pyrimidine derivatives using various computational software and web-based tools.

Table 1: Predicted Physicochemical Properties and Drug-Likeness Parameters

This table presents key molecular descriptors that influence a compound's ADMET profile. These are often the first-pass filters in computational screening.

| Parameter | Predicted Value Range for Similar Compounds | Significance |

| Molecular Weight ( g/mol ) | < 500 | Influences absorption and distribution. |

| LogP (Octanol/Water Partition Coefficient) | -0.4 to 5.6 | Indicates lipophilicity, affecting absorption and membrane permeability. |

| Hydrogen Bond Donors | < 5 | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | < 10 | Affects solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) (Ų) | < 140 | Relates to membrane permeability and oral bioavailability. |

Table 2: Predicted ADME Properties

This table details the predicted pharmacokinetic properties related to absorption, distribution, metabolism, and excretion.

| Property | Parameter | Predicted Outcome for Similar Compounds | Implication |

| Absorption | Human Intestinal Absorption (%) | High | Likelihood of good absorption from the gastrointestinal tract. |

| Caco-2 Permeability (nm/s) | Moderate to High | Indicates the potential for absorption across the intestinal epithelial cell barrier. | |

| P-glycoprotein Substrate | No/Yes | Prediction of whether the compound is a substrate of this major efflux transporter, which can limit absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low to High | Predicts the ability of the compound to cross into the central nervous system. |

| Plasma Protein Binding (%) | Variable | The extent of binding to plasma proteins, which affects the free concentration of the drug. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Inhibitor/Non-inhibitor of specific isoforms (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. |

| Excretion | Total Clearance (log ml/min/kg) | Variable | An estimate of the body's efficiency in eliminating the compound. |

Table 3: Predicted Toxicity Endpoints

This table outlines predictions for various toxicity endpoints, which are crucial for early safety assessment.

| Toxicity Endpoint | Predicted Risk | Significance |

| AMES Mutagenicity | Non-mutagenic/Mutagenic | Predicts the potential of the compound to cause DNA mutations. |

| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low/High Risk | Assesses the risk of cardiotoxicity. |

| Hepatotoxicity | Low/High Risk | Predicts the potential for liver damage. |

| Skin Sensitization | Non-sensitizer/Sensitizer | Indicates the likelihood of causing an allergic skin reaction. |

| Oral Rat Acute Toxicity (LD50) (mol/kg) | Variable | An estimation of the lethal dose in rats. |

The computational filtering process for a compound like this compound would involve a holistic evaluation of these predicted parameters. A promising candidate would ideally exhibit good oral absorption, appropriate distribution to the target tissue, a predictable metabolic profile with a low risk of drug-drug interactions, and a clean toxicity profile. It is important to note that these in silico predictions are estimations and require experimental validation to confirm the actual ADMET properties of the compound.

Chemical Reactivity and Mechanistic Investigations of 6 Fluoro N4 Methylpyrimidine 4,5 Diamine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 6-fluoro-N4-methylpyrimidine-4,5-diamine is susceptible to both electrophilic and nucleophilic attack, with the positions of substitution being influenced by the electronic effects of the existing substituents. The amino groups at C4 and C5 increase the electron density of the ring, making it more amenable to electrophilic substitution than unsubstituted pyrimidine. Conversely, the electronegative fluorine atom at C6 and the ring nitrogen atoms make the pyrimidine core susceptible to nucleophilic aromatic substitution (SNAr).

The fluorine atom at the C6 position of this compound is a key site for nucleophilic attack. Generally, halogens at the 4 and 6 positions of the pyrimidine ring are more readily displaced by nucleophiles compared to those at the C2 position. This is due to the greater activation by the ring nitrogen atoms at these positions. In reactions with amines, the fluorine atom can be displaced to form various 6-substituted-N4-methylpyrimidine-4,5-diamines.

The regioselectivity of these reactions is a critical aspect. In polysubstituted pyrimidines, the site of nucleophilic attack can be influenced by the nature of the incoming nucleophile and the other substituents on the ring. For instance, in related 4,6-dichloropyrimidines, sequential SNAr reactions can be controlled to achieve regioselective substitution. nih.gov While specific studies on the regioselective amination of this compound are not extensively documented in publicly available literature, it is anticipated that the C6 position would be the primary site of nucleophilic attack by amines, leading to fluorine displacement. The presence of the methylamino group at C4 may exert some steric hindrance, potentially influencing the rate of reaction.

The reaction conditions, such as the choice of solvent and base, can significantly impact the outcome of these amination reactions. For example, in the amination of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the use of different bases and solvents led to either amination or solvolysis products. mdpi.com It is also noteworthy that in some cases, unexpected reactions such as the displacement of an alkoxy group in preference to a chlorine atom have been observed, a phenomenon rationalized by the stability of the Meisenheimer complex intermediate. chemrxiv.org

Table 1: Expected Products of Regioselective Amination and Fluorine Displacement

| Reactant | Nucleophile | Expected Product |

| This compound | Ammonia (B1221849) | N4-methylpyrimidine-4,5,6-triamine |

| This compound | Benzylamine | N6-benzyl-N4-methylpyrimidine-4,5-diamine |

| This compound | Piperidine | N4-methyl-6-(piperidin-1-yl)pyrimidine-4,5-diamine |

This table represents predicted outcomes based on the general reactivity of fluoropyrimidines.

A primary application of 4,5-diaminopyrimidines, including this compound, is in the synthesis of fused heterocyclic systems, most notably purines. The adjacent amino groups at C4 and C5 provide a reactive moiety for cyclization reactions with various electrophiles.

The Traube synthesis is a classical method for constructing the purine (B94841) ring system from a 4,5-diaminopyrimidine. This involves the condensation with a one-carbon unit, such as formic acid, orthoformates, or aldehydes, to form the imidazole (B134444) portion of the purine ring. For example, reaction with triethyl orthoformate would be expected to yield the corresponding 6-fluoropurine (B74353) derivative. The synthesis of 2-aminopurine (B61359) has been achieved through the cyclization of pyrimidine-2,4,5-triamine (B1267316) with triethylorthoformate and acetic anhydride. nih.gov

The synthesis of 2-amino-6-fluoropurine has been reported, highlighting the stability of the fluorine atom at the 6-position during such transformations. koreascience.kr This suggests that this compound can serve as a valuable precursor for a range of 6-fluoropurine analogues. The synthesis of 6-fluorine-substituted purine derivatives has also been achieved through halogen exchange from 6-chloropurines. researchgate.net

Beyond purines, 4,5-diaminopyrimidines can react with dicarbonyl compounds to form other fused systems like pteridines. The specific reaction products would depend on the nature of the dicarbonyl compound used.

Oxidation and Reduction Chemistry of Pyrimidine Diamines

The nitrogen atoms within the pyrimidine ring and the exocyclic amino groups of this compound are potential sites for oxidation. While specific studies on this compound are limited, research on related diaminopyrimidines indicates that N-oxidation is a feasible reaction. The oxidation of pyrimidine derivatives can lead to the formation of N-oxides, which can alter the electronic properties and biological activity of the molecule.

The reduction of the pyrimidine ring is also a possibility. The conditions required for reduction would likely be vigorous, given the aromatic nature of the pyrimidine ring. The fluorine substituent may influence the reduction potential of the ring.

Exploration of Ring-Opening and Ring-Closure Reactions

Under certain conditions, the pyrimidine ring can undergo ring-opening reactions. For instance, aminative ring-opening reactions have been observed for koreascience.krresearchgate.netresearchgate.netoxadiazolo[3,4-d]pyrimidine 1-oxides (pyrimidofuroxans) when treated with ammonia and amines. rsc.org This suggests that the pyrimidine core, particularly when part of a fused system, can be susceptible to cleavage by strong nucleophiles.

Intramolecular SNAr reactions can lead to ring-closure, forming novel heterocyclic structures. In the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides, unexpected cyclization and fragmentation products were observed. nih.gov These findings suggest that the presence of appropriately positioned functional groups on the side chains of this compound could lead to intramolecular cyclization and the formation of complex polycyclic systems.

Interactions with Radical Species and Mechanisms of Adduct Formation

Structure Activity Relationship Sar Studies in Fluorinated Pyrimidine Diamine Research

Influence of Fluorine Atom Position and Substitution Pattern on Molecular Interactions and Selectivity

The introduction of a fluorine atom into a pharmacophore can profoundly alter its biological activity through a variety of mechanisms. researchgate.net Fluorine is the most electronegative element, yet it is sterically similar to a hydrogen atom. researchgate.net This unique combination allows it to serve as a bioisostere for hydrogen while fundamentally changing the electronic properties of the molecule. researchgate.netnih.gov In the 6-fluoro-N4-methylpyrimidine-4,5-diamine structure, the fluorine at the C6 position exerts a powerful influence on molecular interactions.

Due to its high electronegativity, the C-F bond is highly polarized, creating a strong dipole moment. This can lead to favorable electrostatic and multipolar interactions with protein targets. nih.gov Specifically, short contacts between the fluorine atom and backbone carbonyl carbons (C–F···C=O) have been observed in protein-ligand complexes and can significantly enhance binding affinity. nih.govresearchgate.net While organic fluorine is generally considered a poor hydrogen bond acceptor, it can participate in weak hydrogen bonds and other non-covalent interactions that contribute to ligand binding. nih.govresearchgate.netacs.org

The position of the fluorine atom is critical. Placing it at an appropriate site can block metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of the compound. nih.govresearchgate.net Furthermore, the strength of the carbon-fluorine bond is crucial in the context of enzyme inhibition; unlike other halogens, fluorine is resistant to dehalogenation, which can lead to stable, long-lasting inhibition of a target enzyme. mdpi.com The strategic placement of fluorine, as seen in the title compound, is therefore a key determinant of both molecular interaction and selectivity.

| Property/Interaction | Description | Impact on Binding and Selectivity |

|---|---|---|

| High Electronegativity | Creates a strong C-F bond dipole, altering the local electronic environment. | Facilitates favorable electrostatic and multipolar interactions with receptor sites. nih.gov |

| Multipolar Interactions | Formation of short, stabilizing contacts such as C–F···C=O with protein backbone atoms. | Can significantly increase binding affinity and contribute to selectivity. nih.govresearchgate.net |

| Metabolic Stability | The C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450. | Blocks common sites of oxidation, enhancing the pharmacokinetic profile of the molecule. nih.govresearchgate.net |

| Steric Size | Van der Waals radius is similar to hydrogen, allowing it to occupy binding pockets with minimal steric disruption. | Acts as a bioisostere for hydrogen, enabling substitution without causing steric clashes. nih.gov |

| Hydrogen Bonding | Organic fluorine is a weak hydrogen bond acceptor but can participate in C-F···H-N or C-F···H-O contacts. | Contributes modestly to binding energy but can influence orientation and selectivity. nih.govnih.gov |

Impact of N4-Methyl and Other Amine Substituents on Molecular Recognition and Binding Affinity

The di-amino nature of the pyrimidine (B1678525) core is fundamental to its role in molecular recognition, with the amino groups at the C4 and C5 positions frequently acting as key hydrogen bond donors or acceptors. Modification of these amine groups, such as the methylation at the N4 position in this compound, is a critical aspect of SAR studies.

N-alkylation is a widely used strategy to modulate the biological activity of heterocyclic compounds. researchgate.netias.ac.in The introduction of a methyl group at the N4 position has several consequences. It increases the steric bulk compared to a primary amine, which can enhance binding by promoting favorable van der Waals contacts within a hydrophobic pocket or, conversely, decrease affinity if the pocket is too small. This modification can also improve selectivity by preventing binding to off-targets that cannot accommodate the additional bulk.

From an electronic standpoint, the methyl group is weakly electron-donating, which can subtly alter the basicity of the N4 nitrogen and its hydrogen-bonding characteristics. Furthermore, the presence of the methyl group removes one of the hydrogen bond donors compared to a primary amine, which can be advantageous if that hydrogen would otherwise form an unfavorable interaction or if the binding pocket is largely hydrophobic. In SAR studies of N2,N4-disubstituted pyrimidine-2,4-diamines, modifications at these positions have been shown to be crucial for exploring the contours of the target's binding site and optimizing potency. nih.gov The N4-substituent can occupy distinct sub-pockets, and its nature—whether it is a small alkyl group or a larger aromatic system—dictates the binding mode and affinity. nih.gov

Correlation between Substituent Electronic and Steric Effects and Molecular Binding Modes

The binding affinity and selectivity of a ligand are governed by the interplay of its substituents' electronic and steric properties. In this compound, the fluoro and methyl groups offer a complementary set of properties that define its interaction profile.

Electronic Effects: The fluorine atom at C6 is strongly electron-withdrawing, which lowers the pKa of the pyrimidine ring and influences the charge distribution across the molecule. nih.govmdpi.com This electronic perturbation can enhance interactions with specific residues in a binding pocket. For example, the polarized C-F bond can favorably interact with electropositive regions of a protein. nih.gov In contrast, the N4-methyl group is electron-donating, which can influence the hydrogen-bonding capability of the adjacent amine proton and the N4 nitrogen itself.

Steric Effects: Sterically, the fluorine atom is minimally larger than a hydrogen atom, allowing it to probe binding pockets without inducing significant steric clashes. nih.govresearchgate.net This makes "fluorine scanning"—the systematic replacement of hydrogen with fluorine—a powerful tool for optimizing ligand-receptor interactions. nih.gov The N4-methyl group provides a modest increase in steric bulk. This can be used to achieve selectivity for a target protein over other proteins with smaller binding pockets. The size and shape of substituents dictate how a molecule fits into its binding site, and even small changes can lead to significant differences in biological activity. researchgate.net

The combination of these effects determines the molecule's preferred binding mode. The electron-withdrawing fluorine and electron-donating methyl group create a unique electronic landscape, while their respective sizes guide the orientation of the molecule to maximize favorable contacts and minimize repulsive forces within the receptor.

| Substituent | Position | Primary Electronic Effect | Relative Steric Size | Potential Role in Binding |

|---|---|---|---|---|

| -H | (Reference) | Neutral | Smallest | Baseline interaction |

| -F | C6 | Strongly Electron-Withdrawing | Small (similar to H) | Forms multipolar interactions, blocks metabolism, modulates pKa. nih.govnih.gov |

| -CH₃ | N4 | Weakly Electron-Donating | Moderate | Provides van der Waals contacts, enhances selectivity through steric fit. |

Design Principles for Modulating Molecular Interactions Based on SAR Insights

The SAR data from fluorinated pyrimidine diamines informs several key design principles for developing potent and selective inhibitors, particularly for targets like protein kinases where the pyrimidine scaffold is a common feature. nih.govmdpi.com

Rational Fluorine Placement: A primary design strategy involves the deliberate placement of fluorine atoms at positions where they can form favorable, non-covalent interactions with the protein target. Computational tools can be employed to identify "fluorophilic" sites, such as regions where a C-F bond can align orthogonally with a backbone carbonyl group to form a stabilizing multipolar interaction. nih.govresearchgate.net

Amine Substitution for Selectivity: The amino groups of the pyrimidine diamine core serve as versatile handles for modification. By systematically varying the substituents at the N4 and N5 positions, chemists can probe the depth and character of the binding pocket. Introducing small alkyl groups like methyl can improve selectivity by exploiting subtle differences in the topology of related protein active sites. nih.gov

Balancing Hydrophobicity and Polarity: The fluorine atom increases lipophilicity, which can enhance membrane permeation, while the diamine core provides hydrogen bonding capability. researchgate.net A successful design strategy involves carefully balancing these properties to achieve optimal target affinity and favorable pharmacokinetic properties.

Conformational Constraint: The introduction of substituents like the N4-methyl group can restrict the number of accessible conformations. acs.org This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty of binding, thereby increasing affinity.

Conformational Analysis and its Role in Determining Molecular Interaction Profiles

The three-dimensional shape of a small molecule is a critical determinant of its biological activity. frontiersin.orgnih.gov Conformational analysis, which explores the range of shapes a molecule can adopt by rotating around its single bonds, is therefore essential for understanding its molecular interaction profile. For this compound, the interplay between the planar, aromatic pyrimidine ring and its flexible substituents defines its conformational landscape.

The rotation around the C4-N4 bond is a key conformational variable. The presence of the N4-methyl group, compared to an unsubstituted amine, introduces a degree of steric hindrance that influences the preferred rotational angle (dihedral angle) relative to the pyrimidine ring. This preferred conformation will dictate the spatial orientation of the remaining N-H proton and the methyl group itself, affecting how the molecule presents its hydrogen-bonding and hydrophobic features to a target protein.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.